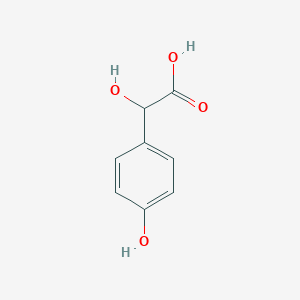

2-hydroxy-2-(4-hydroxyphenyl)acetic acid

Descripción general

Descripción

Ácido p-hidroximandelíco: es un compuesto aromático valioso ampliamente utilizado en la producción de productos farmacéuticos y aditivos alimentariosEste compuesto se caracteriza por su estructura fenólica, que contribuye a su diversa reactividad química y aplicaciones .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido p-hidroximandelíco se puede sintetizar mediante la reacción de condensación de fenol y ácido glioxílico. Esta reacción generalmente implica el uso de una sal de amonio cuaternario como catalizador . Otro método implica la producción microbiana de ácido p-hidroximandelíco utilizando cepas de Escherichia coli modificadas genéticamente. Estas cepas están diseñadas para sobreproducir l-tirosina, que luego se convierte en ácido p-hidroximandelíco a través de una vía biosintética .

Métodos de producción industrial: La producción industrial de ácido p-hidroximandelíco a menudo depende de la síntesis química debido a su eficiencia y escalabilidad. Los métodos de producción microbiana están ganando atención debido a su sostenibilidad y menor impacto ambiental .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido p-hidroximandelíco sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Productos principales:

Productos de oxidación: p-Hidroxibenzaldehído

Productos de reducción: Ácido p-hidroxifenilacético

Productos de sustitución: Varios derivados fenólicos

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Precursor in Pharmaceutical Synthesis

- 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid is utilized as a building block for synthesizing various pharmaceutical compounds. Its ability to undergo oxidation makes it valuable for producing intermediates essential in drug development .

2. Azo Dye Production

- The compound plays a crucial role in the manufacturing of azo dyes. Its phenolic functionalities contribute significantly to color development, making it a key ingredient in the dye industry .

3. Polymer Chemistry

- As a functionalized aromatic compound, it serves as a monomer in specialty polymer synthesis. Incorporating this compound into polymer chains allows researchers to tailor material properties for specific applications .

Biological Applications

1. Antimicrobial Activity

- Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus pneumoniae | High |

| Pseudomonas aeruginosa | Moderate |

| Bacillus subtilis | Low |

2. Anti-inflammatory Properties

- In vitro studies on human macrophages demonstrated that treatment with this compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%, suggesting its potential therapeutic role in managing inflammatory diseases .

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 100 |

| IL-6 | 150 | 75 |

Industrial Applications

1. Agriculture

- Due to its antimicrobial properties, this compound is being explored as a natural pesticide or growth enhancer in agricultural practices.

2. Food Industry

- The compound's antioxidant properties make it suitable for food preservation, potentially extending shelf life and improving food safety.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various derivatives of this compound, researchers found that certain compounds exhibited high activity against Staphylococcus pneumoniae, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that this compound effectively reduced inflammatory markers in human macrophages, highlighting its potential use in treating chronic inflammatory conditions.

Mecanismo De Acción

El mecanismo de acción del ácido p-hidroximandelíco implica su interacción con varios objetivos moleculares y vías. Por ejemplo, sus propiedades antioxidantes se atribuyen a su capacidad de eliminar radicales libres e inhibir el estrés oxidativo. Esta actividad está mediada a través de mecanismos de transferencia de átomos de hidrógeno (HAT) y transferencia de electrones acoplada a protones (PCET) . Además, el ácido p-hidroximandelíco puede conjugarse con fármacos citotóxicos y sustratos enzimáticos, mejorando su direccionamiento y eficacia .

Comparación Con Compuestos Similares

El ácido p-hidroximandelíco es similar a otros derivados del ácido mandélico, como:

- Ácido mandélico

- Ácido 4-metoximandelíco

- Ácido 3,4,5-trimetoximandelíco

- Ácido 2-cloromandelíco

Singularidad: El ácido p-hidroximandelíco es único debido a su grupo hidroxilo fenólico, que imparte una reactividad química y una actividad biológica distintas. Esto lo hace particularmente valioso en la síntesis de productos farmacéuticos y el desarrollo de biosensores .

Actividad Biológica

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid, also known as hydroxy (4-hydroxyphenyl)acetic acid, is an organic compound with the molecular formula C8H10O5. This compound has garnered attention in various fields, particularly in biological and medicinal research, due to its potential therapeutic properties and versatile chemical reactivity.

The compound is characterized by the presence of hydroxyl groups on both the phenyl ring and the acetic acid moiety, which enhances its reactivity. The synthesis typically involves the hydroxylation of phenylacetic acid derivatives, often through the reaction of 4-hydroxybenzaldehyde with glyoxylic acid under basic conditions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Properties

Research indicates that compounds with hydroxyl groups exhibit significant antioxidant activity. This property is critical for protecting cells from oxidative stress and related diseases. The antioxidant capacity of this compound has been linked to its ability to scavenge free radicals, thus potentially reducing the risk of chronic diseases such as cancer and cardiovascular disorders .

2. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses. It may inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory conditions. This suggests a potential role in managing diseases characterized by chronic inflammation .

3. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus pneumoniae and showed good efficacy. Other studies indicated moderate activity against Pseudomonas aeruginosa and Bacillus subtilis, highlighting its potential as a natural antimicrobial agent .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound can interact with enzymes involved in metabolic pathways, influencing their activity and potentially altering metabolic processes.

- Cell Signaling Modulation : It may affect cell signaling pathways related to oxidative stress and inflammation, thereby modulating cellular responses to various stimuli .

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various phenolic compounds including this compound using DPPH radical scavenging assays. Results indicated a significant reduction in radical concentration, supporting its use as a dietary antioxidant .

- Clinical Trials on Inflammation : In a clinical setting, patients with chronic inflammatory conditions were supplemented with olive oil rich in phenolic compounds including this compound. Results showed a marked decrease in inflammatory markers, suggesting its therapeutic potential .

Comparative Analysis

To further understand the significance of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 4-Hydroxyphenylacetic acid | Moderate | Low | Low |

| 2-Hydroxyphenylacetic acid | High | Moderate | High |

This table highlights that while this compound shows promise across multiple biological activities, its unique structure contributes to enhanced reactivity compared to other similar compounds.

Propiedades

IUPAC Name |

2-hydroxy-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXHKYRQLYQUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862596 | |

| Record name | Hydroxy(4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Hydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1198-84-1, 7198-10-9 | |

| Record name | (±)-4-Hydroxymandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenylglycolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-4-hydroxymandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYMANDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV52GS53BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Hydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

103 - 106 °C | |

| Record name | p-Hydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-hydroxymandelic acid?

A1: 4-Hydroxymandelic acid has a molecular formula of C8H8O4 and a molecular weight of 168.15 g/mol.

Q2: What are the key structural features of 4-hydroxymandelic acid?

A2: This compound contains a benzene ring with two substituents: a carboxylic acid group (-COOH) and a hydroxyl group (-OH) at the para position relative to each other.

Q3: Can 4-hydroxymandelic acid be separated into its enantiomers?

A3: Yes, 4-hydroxymandelic acid exists as two enantiomers (R and S) and can be separated using chiral stationary phases in liquid chromatography. []

Q4: Is 4-hydroxymandelic acid fluorescent?

A4: While 4-hydroxymandelic acid itself doesn't exhibit strong fluorescence, its oxidation product, 4-hydroxybenzaldehyde, does. This property can be utilized for activity measurement of enzymes like laccase and bilirubin oxidase. []

Q5: How is 4-hydroxymandelic acid synthesized?

A5: 4-Hydroxymandelic acid can be synthesized through the condensation reaction of phenol with glyoxylic acid in an aqueous alkaline medium. The reaction can be catalyzed by various metal ions like Zn2+ and Al3+. [, , ]

Q6: What is the role of metal catalysts in the synthesis of 4-hydroxymandelic acid?

A6: Metal catalysts like Zn2+ can direct the regioselectivity of the reaction, favoring the formation of 4-hydroxymandelic acid over its isomer, 2-hydroxymandelic acid. []

Q7: Can 4-hydroxymandelic acid be converted to 4-hydroxybenzaldehyde?

A7: Yes, 4-hydroxymandelic acid can be oxidatively decarboxylated to 4-hydroxybenzaldehyde using enzymes like laccase and bilirubin oxidase or through chemical oxidation with copper (II) hydroxide. [, ]

Q8: What is the biological significance of 4-hydroxymandelic acid?

A8: 4-Hydroxymandelic acid is an intermediate in the bacterial degradation pathway of mandelic acid in certain Pseudomonas species. []

Q9: How is 4-hydroxymandelic acid used in enzyme activity assays?

A9: The oxidative decarboxylation of 4-hydroxymandelic acid to 4-hydroxybenzaldehyde, catalyzed by enzymes like laccase and bilirubin oxidase, can be monitored colorimetrically. This allows for a quantitative measurement of enzyme activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.